(3Z)-1-phenyl-3-[1-[3-(trifluoromethyl)phenyl]pyrazolidin-3-ylidene]thiourea
Description
(3Z)-1-phenyl-3-[1-[3-(trifluoromethyl)phenyl]pyrazolidin-3-ylidene]thiourea is a complex organic compound characterized by its unique structure, which includes a phenyl group, a trifluoromethyl group, and a pyrazolidinylidene moiety
Properties
IUPAC Name |
(3Z)-1-phenyl-3-[1-[3-(trifluoromethyl)phenyl]pyrazolidin-3-ylidene]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4S/c18-17(19,20)12-5-4-8-14(11-12)24-10-9-15(23-24)22-16(25)21-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJYTAAMBBOPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC1=NC(=S)NC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN(N/C1=N\C(=S)NC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816509 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-phenyl-3-[1-[3-(trifluoromethyl)phenyl]pyrazolidin-3-ylidene]thiourea typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-3-[1-[3-(trifluoromethyl)phenyl]pyrazolidin-3-ylidene]amine with thiourea under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and high throughput.
Chemical Reactions Analysis
Types of Reactions
(3Z)-1-phenyl-3-[1-[3-(trifluoromethyl)phenyl]pyrazolidin-3-ylidene]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiourea moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Conditions: Reactions are typically carried out at temperatures ranging from 0°C to 100°C, depending on the specific reaction and desired product.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
(3Z)-1-phenyl-3-[1-[3-(trifluoromethyl)phenyl]pyrazolidin-3-ylidene]thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3Z)-1-phenyl-3-[1-[3-(trifluoromethyl)phenyl]pyrazolidin-3-ylidene]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Benzylamine: An organic compound with a benzyl group attached to an amine, used in the production of pharmaceuticals.
Bis(2-ethylhexyl) terephthalate: A non-phthalate plasticizer used in the production of PVC plastics.
Uniqueness
(3Z)-1-phenyl-3-[1-[3-(trifluoromethyl)phenyl]pyrazolidin-3-ylidene]thiourea is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
